

Preliminary In Vitro Profile of JNJ-54119936: A Technical Overview

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Compound of Interest

Compound Name: JNJ-54119936

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This technical guide provides an in-depth overview of the preliminary in vitro characteristics of **JNJ-54119936**, a chemical probe targeting the Retinoic Acid-Related Orphan Receptor C (RORC). The information presented herein is a synthesis of publicly available data, intended to inform and guide further research and development efforts.

Introduction to JNJ-54119936

JNJ-54119936 is a potent and selective inhibitor of RORC (also known as ROR γ t), a nuclear hormone receptor that functions as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.^[1] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.^[1] By targeting RORC, **JNJ-54119936** offers a potential therapeutic strategy for modulating Th17-driven immune responses. A structurally related compound, JNJ-53721590, serves as a negative control for in vitro studies.^[1]

Quantitative In Vitro Data

The following tables summarize the key quantitative data reported for **JNJ-54119936** in various in vitro assays.

Table 1: In Vitro Potency and Cellular Activity of **JNJ-54119936**^[1]

Assay Type	Parameter	Value	Notes
One-Hybrid LBD Assay	IC50	30 nM	Measures direct inhibition of the RORC ligand-binding domain.
% Inhibition	100% at 6 μ M	Demonstrates complete inhibition at higher concentrations.	
Human Whole Blood Assay	IC50	332 nM	Measures the inhibition of IL-17 production in a complex cellular environment.
% Inhibition	82% at 10 μ M	Shows significant but incomplete inhibition at the highest tested concentration.	

Table 2: Selectivity Profile of **JNJ-54119936**[\[1\]](#)

Panel	Number of Targets	Concentration	Result
Cerep Panel	50	1 μ M and 10 μ M	< 50% inhibition for all targets
DiscoverX Kinase Panel	50	10 μ M	< 50% inhibition for all targets

Experimental Protocols

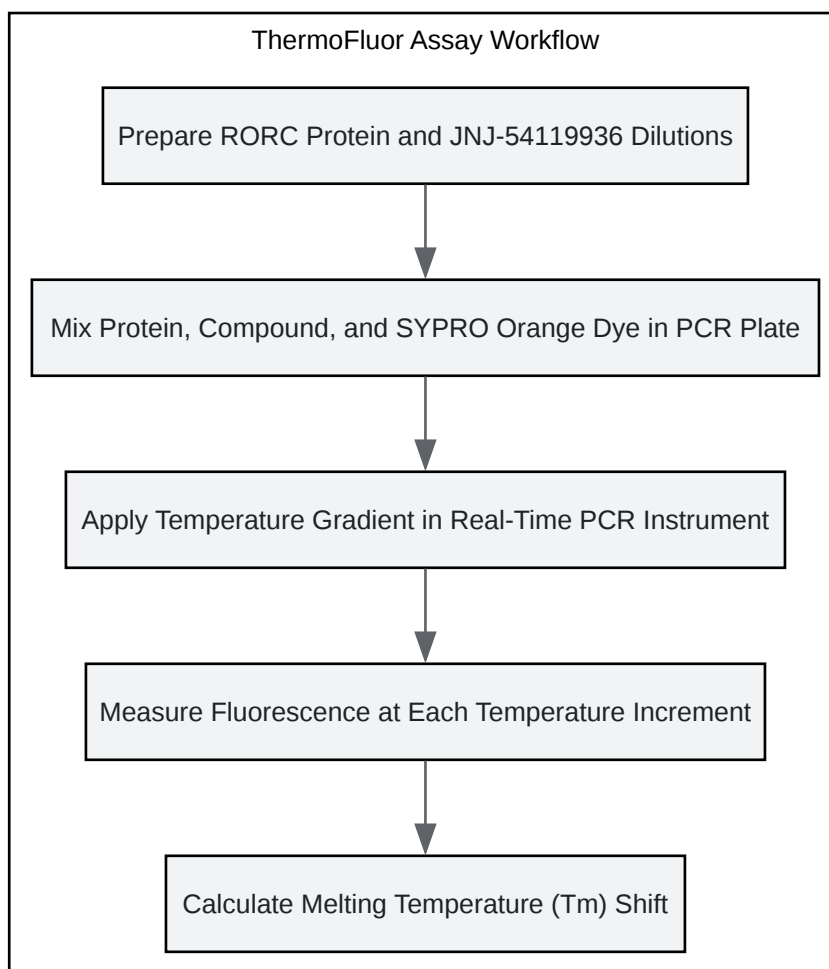
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methodologies and the available information for **JNJ-54119936**.

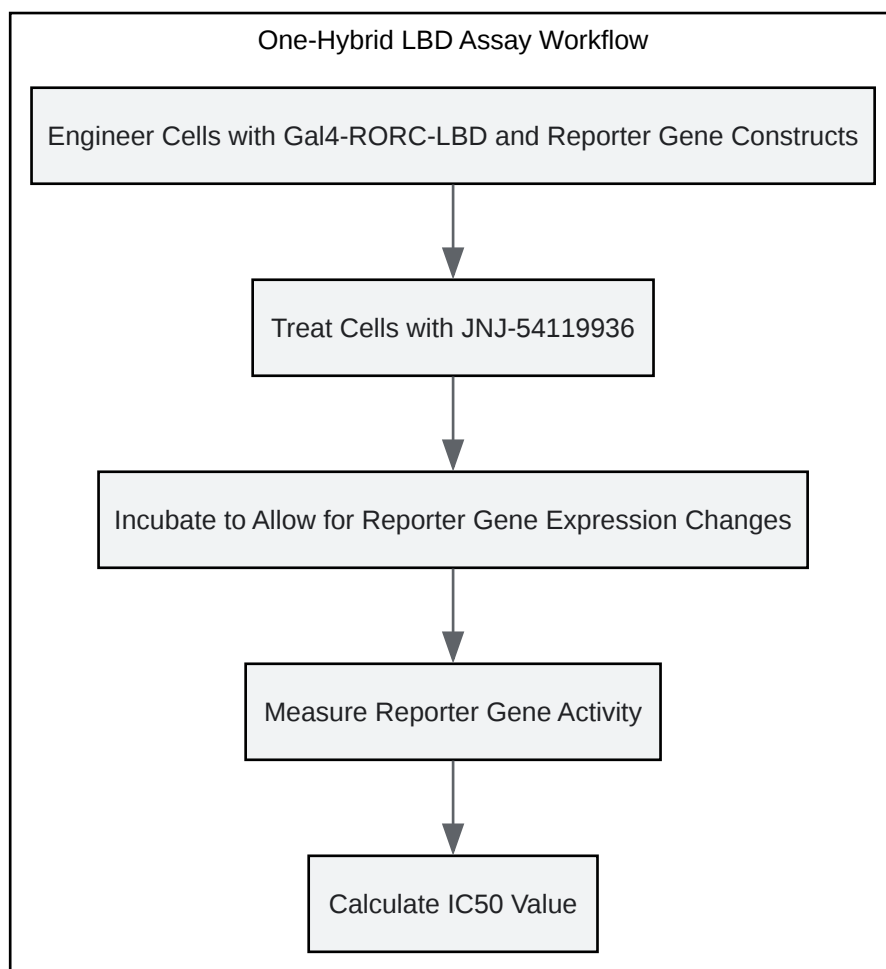
ThermoFluor Binding Assay (Differential Scanning Fluorimetry)

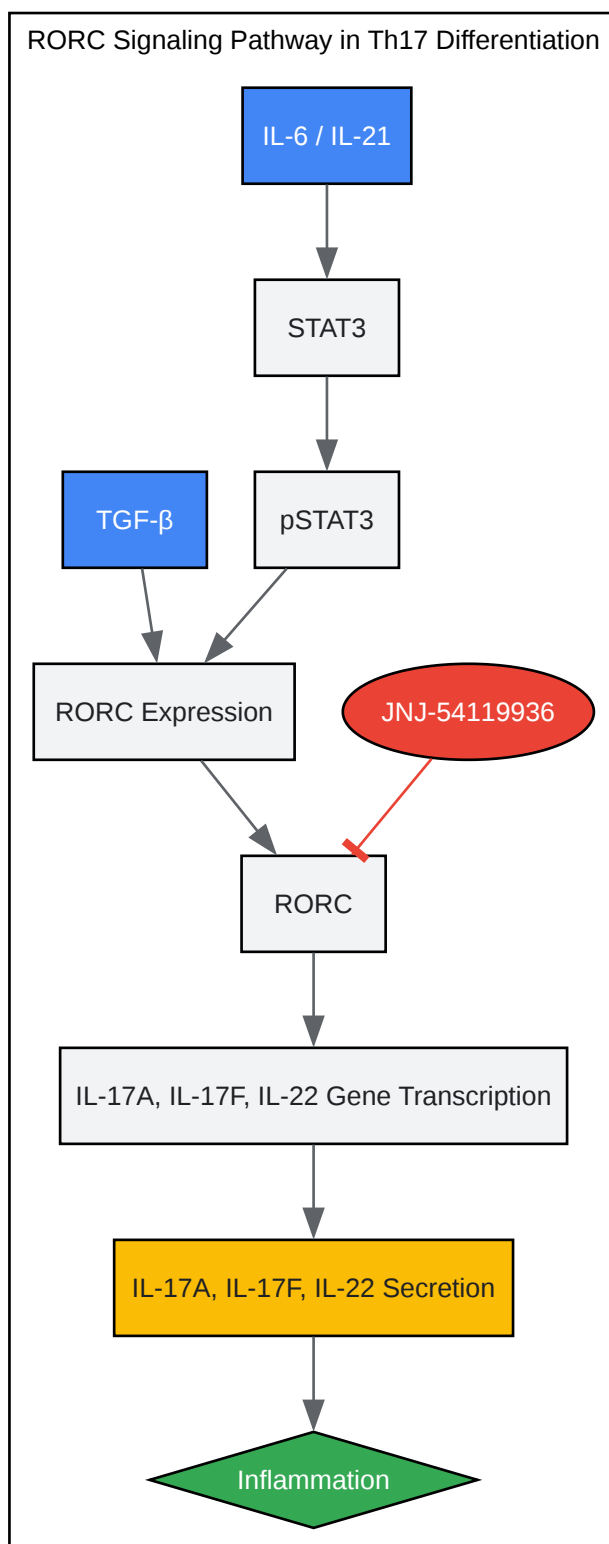
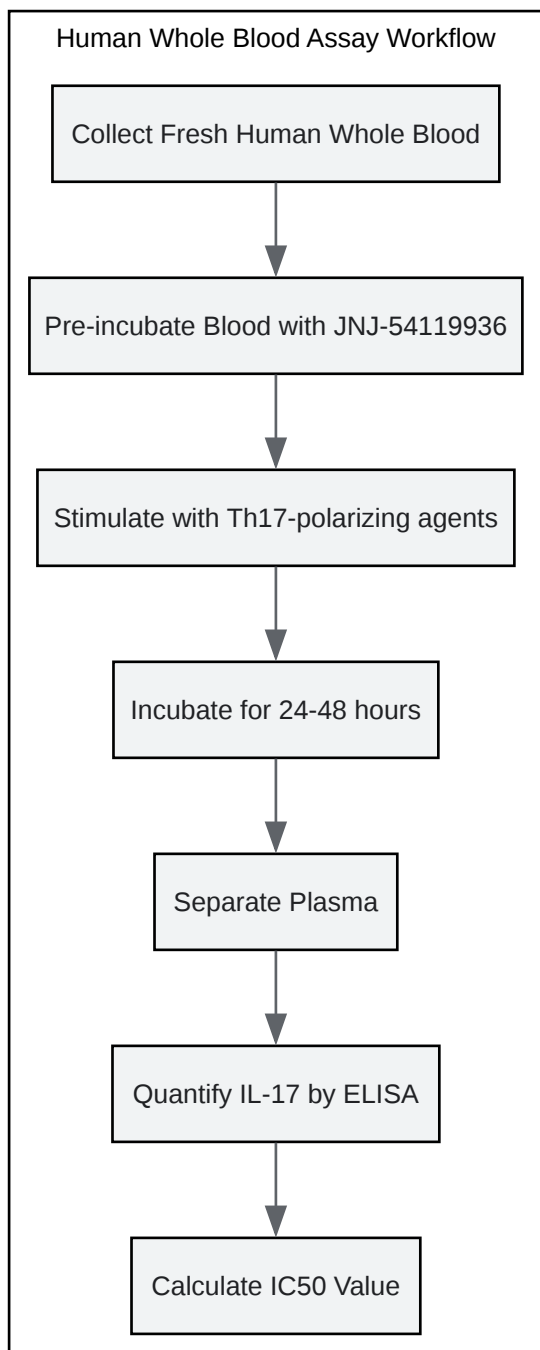
This assay assesses the direct binding of **JNJ-54119936** to the RORC protein by measuring changes in protein thermal stability.

Methodology:

- **Protein Preparation:** Purified recombinant RORC protein is diluted in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
- **Compound Preparation:** **JNJ-54119936** is serially diluted in the same buffer to create a range of concentrations.
- **Assay Plate Setup:** In a 96-well or 384-well PCR plate, the RORC protein solution is mixed with the various concentrations of **JNJ-54119936** or vehicle control (e.g., DMSO).
- **Dye Addition:** A fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, is added to each well.
- **Thermal Denaturation:** The plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25°C to 95°C, with incremental temperature increases.
- **Data Acquisition:** Fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence signal increases.
- **Data Analysis:** The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is calculated for each concentration of the compound. A shift in T_m in the presence of the compound indicates direct binding.







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References

- 1. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
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